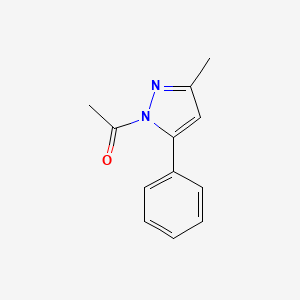

1-Acetyl-3-methyl-5-phenyl-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

1-(3-methyl-5-phenylpyrazol-1-yl)ethanone |

InChI |

InChI=1S/C12H12N2O/c1-9-8-12(14(13-9)10(2)15)11-6-4-3-5-7-11/h3-8H,1-2H3 |

InChI Key |

YMGYDFXWAWWFFU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1)C2=CC=CC=C2)C(=O)C |

Origin of Product |

United States |

Significance of the Pyrazole Core in Heterocyclic Chemistry

The pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. academicstrive.commdpi.com Its structural and chemical properties contribute to its widespread significance. Pyrazoles are aromatic compounds, a characteristic that imparts stability to the ring system. academicstrive.com The presence of two nitrogen atoms allows for diverse intermolecular interactions, such as hydrogen bonding, which is crucial for the binding of molecules to biological targets like enzymes and receptors.

The pyrazole nucleus is considered a "privileged structure" in drug discovery, as it is found in numerous pharmaceuticals with a broad spectrum of biological activities. nih.gov Derivatives of pyrazole have been shown to exhibit anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties. nih.govmdpi.comglobalresearchonline.net This wide range of pharmacological effects has spurred extensive research into the synthesis and modification of pyrazole-containing compounds. academicstrive.comglobalresearchonline.net

The synthetic accessibility of the pyrazole ring is another key factor in its importance. A common and well-established method for synthesizing the pyrazole core is through the condensation reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. nih.govresearchgate.netorganic-chemistry.orgmdpi.com This straightforward approach allows for the creation of a wide variety of substituted pyrazoles by simply altering the starting materials, providing a powerful tool for chemists to generate libraries of compounds for drug screening and other applications. nih.govacs.org

Overview of 1 Acetyl 3 Methyl 5 Phenyl 1h Pyrazole S Position in Contemporary Organic Synthesis and Medicinal Chemistry Research

Classical Cyclocondensation Approaches to Pyrazoles

Cyclocondensation reactions are fundamental to the synthesis of the pyrazole core. These methods typically involve the reaction of a binucleophilic hydrazine derivative with a 1,3-dielectrophilic species.

The most traditional and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. mdpi.comnih.govthieme-connect.com This reaction is a straightforward and efficient route to polysubstituted pyrazoles. nih.govresearchgate.net The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. benthamdirect.com

To synthesize the 3-methyl-5-phenyl-1H-pyrazole core, the reaction is carried out between phenylhydrazine (B124118) and 1-phenylbutane-1,3-dione. The subsequent acetylation of the pyrazole nitrogen atom at position 1 yields this compound. The use of substituted hydrazines can lead to a mixture of regioisomers, depending on which carbonyl group of the 1,3-dicarbonyl compound is initially attacked by the substituted nitrogen of the hydrazine. nih.gov

Table 1: Examples of Knorr Pyrazole Synthesis

| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Product | Reference(s) |

|---|---|---|---|

| Hydrazine | 1-Phenylbutane-1,3-dione | 3-Methyl-5-phenyl-1H-pyrazole | nih.govthieme-connect.com |

| Phenylhydrazine | Ethyl acetoacetate | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | mdpi.com |

| Hydrazine Hydrate (B1144303) | Ethyl benzoylacetate | 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one | benthamdirect.com |

Another classical approach to pyrazole synthesis involves the condensation of hydrazines with α,β-unsaturated ketones, such as chalcones. thepharmajournal.com This method typically proceeds through a Michael addition of the hydrazine to the β-carbon of the unsaturated ketone, followed by intramolecular cyclization and oxidation of the resulting pyrazoline intermediate to the aromatic pyrazole. mdpi.comakademisains.gov.my

For instance, the reaction of a substituted chalcone (B49325) with hydrazine hydrate can yield a 3,5-diaryl-4,5-dihydro-1H-pyrazole (pyrazoline). tandfonline.com Subsequent oxidation or, in some cases, direct aromatization under the reaction conditions, affords the corresponding pyrazole. The N-acetylation of the resulting pyrazole would then produce the target compound. One-pot procedures starting from chalcones have been developed to synthesize 3,5-diphenyl-1H-pyrazoles directly. semanticscholar.orgtandfonline.com

Table 2: Synthesis of Pyrazoles from Chalcones

| Chalcone Derivative | Hydrazine Derivative | Intermediate/Product | Reference(s) |

|---|---|---|---|

| 1,3-Diphenyl-2-propen-1-one | Hydrazine hydrate | 3,5-Diphenyl-2-pyrazoline | akademisains.gov.my |

| Substituted Chalcones | Phenylhydrazine | Pyrazole-based adamantyl compounds | nih.gov |

| Chalcone | Hydrazine hydrate | 3,5-Diphenyl-1H-pyrazole | semanticscholar.org |

Advanced Synthetic Strategies for Pyrazole Annulation

Modern synthetic chemistry has introduced more sophisticated methods for the construction of the pyrazole ring, offering advantages such as improved regioselectivity, milder reaction conditions, and the ability to generate complex molecular architectures.

The 1,3-dipolar cycloaddition reaction between a diazo compound and an alkyne is a powerful and atom-economical method for the synthesis of pyrazoles. researchgate.netrsc.orgrsc.org This reaction is a type of [3+2] cycloaddition that directly furnishes the pyrazole ring system. nih.govwikipedia.org The regioselectivity of the cycloaddition is influenced by the electronic nature of the substituents on both the diazo compound and the alkyne.

This method can be performed under thermal conditions without the need for a catalyst, making it a "green" synthetic route. rsc.orgrsc.org The in situ generation of diazo compounds from precursors like N-tosylhydrazones is a common strategy to avoid handling these potentially hazardous reagents. organic-chemistry.org

Multicomponent reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of complex molecules, including pyrazole derivatives, in a single step from three or more starting materials. mdpi.comnih.gov MCRs are characterized by their high atom economy, operational simplicity, and the ability to generate molecular diversity. nih.govlongdom.org

Several MCRs have been developed for the synthesis of pyrazoles. For example, a one-pot condensation of a ketone, an aldehyde, and hydrazine monohydrochloride can produce pyrazoline intermediates, which are then oxidized in situ to afford substituted pyrazoles. thieme-connect.comorganic-chemistry.org Another example is the four-component reaction of an aryl aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate to produce pyranopyrazole derivatives. nih.govnih.gov

The use of catalysts in pyrazole synthesis can lead to improved reaction rates, higher yields, and milder reaction conditions. A variety of catalysts, including metal-based and non-metal-based systems, have been employed.

Nano-ZnO has been reported as an efficient and environmentally friendly catalyst for the synthesis of 1,3,5-substituted pyrazole derivatives via the condensation of phenylhydrazine with ethyl acetoacetate. mdpi.com Silver catalysts, such as silver triflate (AgOTf), have been shown to effectively catalyze the reaction between trifluoromethylated ynones and hydrazines to produce 3-CF3-pyrazoles with high regioselectivity and yields. mdpi.com Copper-supported catalysts have been utilized for the synthesis of 1,4-disubstituted pyrazoles through the cycloaddition of sydnones and terminal alkynes. rsc.org

Microwave-assisted synthesis has also gained prominence as a green chemistry approach, often leading to shorter reaction times and improved yields in pyrazole synthesis. benthamdirect.comresearchgate.netmdpi.comgsconlinepress.comdergipark.org.tr

Table 3: Catalyst-Assisted Pyrazole Syntheses

| Catalyst | Reactants | Product Type | Reference(s) |

|---|---|---|---|

| Nano-ZnO | Phenylhydrazine, Ethyl acetoacetate | 1,3,5-Substituted pyrazoles | mdpi.com |

| Silver triflate (AgOTf) | Trifluoromethylated ynones, Hydrazines | 3-CF3-Pyrazoles | mdpi.com |

| Copper-supported | Sydnones, Terminal alkynes | 1,4-Disubstituted pyrazoles | rsc.org |

| Microwave irradiation | Hydrazines, 4-Alkoxy-1,1,1-trifluoro-3-alken-2-ones | 4,5-Dihydro-1H-pyrazoles and Pyrazoles | researchgate.net |

| Lanthanum-doped and silver-coated ZnO (Ag/La-ZnO) | Aryl aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Pyranopyrazoles | nih.gov |

Catalyst-Assisted Syntheses

Transition-Metal Catalyzed Routes

The synthesis of pyrazole derivatives has been significantly advanced by the use of transition-metal catalysts. One-pot multicomponent reactions, which are efficient and environmentally friendly, have been successfully employed for the synthesis of pyrazoles. mdpi.com Heterogeneous nickel-based catalysts have demonstrated efficacy in the condensation of hydrazines, ketones, and aldehydes at room temperature. mdpi.com This method is advantageous due to low catalyst loading and short reaction times, making it an economical and green approach. mdpi.com

The general procedure involves the reaction of a ketone (such as acetophenone) with a hydrazine in the presence of the nickel catalyst, followed by the addition of an aldehyde. mdpi.com This one-pot synthesis yields various pyrazole derivatives in good to excellent yields. mdpi.com The catalyst can be recovered and reused multiple times without a significant loss of activity, further enhancing its appeal from a sustainability perspective. mdpi.com

Heterogeneous Catalysis (e.g., ZeSi-AP, SrFe12O19 magnetic nanoparticles)

Heterogeneous catalysis offers several advantages in organic synthesis, including easier catalyst separation and recovery, reduced waste, and enhanced catalyst stability and reusability. researchgate.net These benefits have been leveraged in the synthesis of pyrazole derivatives.

An efficient base-catalyzed synthesis of N-acetyl pyrazoles has been reported using 1-(2-aminoethyl)piperazine-modified nano-NaY zeolite (ZeSi-AP) under mild and green conditions. researchgate.netresearchgate.net This heterogeneous catalyst facilitates a simple work-up procedure and results in high product yields. researchgate.net A key advantage of ZeSi-AP is its regenerability and reusability for several cycles without a significant loss of activity. researchgate.netresearchgate.net

Strontium ferrite (B1171679) (SrFe12O19) magnetic nanoparticles have also emerged as an effective catalyst for the synthesis of various heterocyclic compounds, including pyrazole derivatives. researchgate.netresearchgate.net These nanoparticles are typically synthesized via a sol-gel auto-combustion method. researchgate.netresearchgate.net Their magnetic nature allows for easy separation from the reaction mixture using an external magnet, simplifying the purification process and enabling catalyst reuse. researchgate.netresearchgate.net This method has been successfully applied to one-pot multicomponent reactions, offering high yields and short reaction times. researchgate.netresearchgate.net

Table 1: Comparison of Heterogeneous Catalysts in Pyrazole Synthesis

| Catalyst | Key Features | Advantages |

|---|---|---|

| ZeSi-AP | Amine-functionalized nano-NaY zeolite. researchgate.net | Mild reaction conditions, high product yield, simple work-up, reusable. researchgate.netresearchgate.net |

| SrFe12O19 | Magnetic nanoparticles. researchgate.net | Easy separation with a magnet, reusable, high yields, short reaction times. researchgate.netresearchgate.net |

Green Chemistry Protocols in Pyrazole Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pyrazoles. uniroma1.it This involves the use of environmentally benign solvents, catalysts, and energy sources. uniroma1.itresearchgate.net

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has become a popular green chemistry technique for the synthesis of pyrazoles and other heterocyclic compounds. d-nb.infonih.govnih.govsciforum.net This method often leads to a significant reduction in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. sciforum.netsci-hub.sedergipark.org.tr

The synthesis of 1-aryl-1H-pyrazole-5-amines has been efficiently achieved through a microwave-mediated process using water as a solvent. nih.gov In a typical procedure, an α-cyanoketone or a related precursor is reacted with an aryl hydrazine in an acidic aqueous solution and heated in a microwave reactor. nih.gov The reaction is typically complete within 10-15 minutes, with yields ranging from 70-90%. nih.gov Similarly, the synthesis of 1,3,5-trisubstituted pyrazoles has been accomplished via microwave irradiation of chalcones and hydrazides. sciforum.net

Table 2: Microwave-Assisted Synthesis of Pyrazole Derivatives

| Reactants | Catalyst/Solvent | Reaction Time | Yield |

|---|---|---|---|

| α-cyanoketone, aryl hydrazine | 1 M HCl (water) | 10-15 min | 70-90% nih.gov |

| Chalcones, hydrazine hydrate | Acetic acid | 6 min | 97% sci-hub.se |

| Substituted 1,3-dicarbonyl, hydrazine | Zinc oxide/water | 2-4 min | High sciforum.net |

Solvent-Free Reaction Conditions

Conducting reactions under solvent-free conditions is a cornerstone of green chemistry, as it eliminates solvent-related waste and potential environmental hazards. researchgate.net The synthesis of 1-acetyl pyrazoles has been successfully achieved under solvent-free conditions. koreascience.krresearchgate.net

One such method involves the cyclization and acetylation of chalcones with hydrazine hydrate and acetic anhydride (B1165640) in the presence of a solid acid catalyst like fly-ash:H2SO4 or SiO2-H2SO4. koreascience.krresearchgate.net This one-pot synthesis provides good yields of the desired N-acetyl pyrazoline derivatives. koreascience.krresearchgate.net The use of a solid, reusable catalyst further enhances the green credentials of this methodology.

Specific Derivatization Strategies for this compound Analogues

Acetylation of Pyrazoline Precursors

A common and effective strategy for the synthesis of 1-acetyl-pyrazole derivatives involves the acetylation of a pyrazoline intermediate. akademisains.gov.my This two-step approach typically begins with the synthesis of a pyrazoline from a chalcone precursor.

The synthesis of 3,5-diphenyl-2-pyrazoline can be achieved by the reaction of chalcone with hydrazine hydrate. akademisains.gov.my The resulting pyrazoline can then be acetylated at the N-1 position using an acetylating agent such as acetyl chloride. akademisains.gov.my This 1N-acylation reaction yields the corresponding 1-acetyl-3,5-diphenyl-1H-pyrazole. akademisains.gov.my This method is versatile and can be adapted for the synthesis of a variety of 1-acetyl-pyrazole analogues by using appropriately substituted chalcone precursors.

Regioselective Functionalization of Pyrazole Core

The regioselective functionalization of the pyrazole ring is a critical step in the synthesis of complex molecules derived from this compound. The inherent reactivity of the pyrazole nucleus, influenced by the substituents present, allows for controlled introduction of various functional groups at specific positions.

One of the most important functionalization reactions is the C-acylation of the pyrazole ring. The selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one, a closely related precursor, provides valuable insights into the regiochemical outcomes of such reactions. The reaction of 3-methyl-1-phenyl-pyrazol-5-one with various aroyl chlorides in the presence of a base leads to the formation of 4-aroyl-3-methyl-1-phenyl-pyrazol-5-ones. This demonstrates the high reactivity of the C4 position of the pyrazole ring towards electrophilic substitution. The choice of reaction conditions, including the base and solvent, can significantly influence the yield and purity of the C-acylated product.

The regioselectivity of these reactions is governed by the electronic and steric effects of the substituents on the pyrazole ring. The presence of a phenyl group at the N1 position and a methyl group at the C3 position directs the electrophilic attack to the C4 position. This is further exemplified by the Vilsmeier-Haack reaction of hydrazones, which can be used to introduce a formyl group at the C4 position of the pyrazole ring.

The following table summarizes the key aspects of regioselective C-acylation of a pyrazole precursor:

| Precursor | Reagent | Product | Key Findings |

| 3-Methyl-1-phenyl-pyrazol-5-one | 4-Substituted aroyl chlorides | 4-Aroyl-3-methyl-1-phenyl-pyrazol-5-ones | The C4 position is highly susceptible to electrophilic acylation. |

| Hydrazones | Vilsmeier-Haack reagent (POCl₃/DMF) | 1,3-Diarylpyrazole-4-carboxaldehydes | A reliable method for the introduction of a formyl group at the C4 position. |

Synthesis of Fused Heterocyclic Systems Utilizing Pyrazole Precursors

The functionalized pyrazole derivatives, particularly those with reactive groups at the C4 and C5 positions, serve as versatile building blocks for the synthesis of a variety of fused heterocyclic systems. These reactions often proceed through a sequence of condensation and cyclization steps, leading to the formation of novel polycyclic aromatic compounds.

A prominent example is the synthesis of pyrazolo[3,4-d]pyridazines. The reaction of ethyl 1-aryl-4-acetyl-5-methyl-1H-pyrazole-3-carboxylates with hydrazine or methylhydrazine leads to the formation of the corresponding 2-aryl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-ones. researchgate.net This transformation involves the initial condensation of the hydrazine with the acetyl group at the C4 position, followed by an intramolecular cyclization with the ester group at the C3 position.

Similarly, pyrazolo[3,4-b]pyridines can be synthesized from 5-aminopyrazole precursors. The reaction of 1-phenyl-3-methyl-5-aminopyrazole with 1,3-dicarbonyl compounds in glacial acetic acid is a widely used strategy for the construction of the pyrazolo[3,4-b]pyridine core. mdpi.com The regioselectivity of this reaction can be controlled by using unsymmetrical 1,3-dicarbonyl compounds, where the more electrophilic carbonyl group preferentially reacts with the amino group of the pyrazole. mdpi.com Another approach involves a three-component reaction between an aldehyde, a ketone, and 5-aminopyrazole, which proceeds through the formation of an α,β-unsaturated ketone intermediate followed by cyclization. mdpi.com

The following table provides an overview of the synthesis of fused heterocyclic systems from pyrazole precursors:

| Pyrazole Precursor | Reagent(s) | Fused Heterocyclic System |

| Ethyl 1-aryl-4-acetyl-5-methyl-1H-pyrazole-3-carboxylates | Hydrazine or Methylhydrazine | Pyrazolo[3,4-d]pyridazines researchgate.net |

| 1-Phenyl-3-methyl-5-aminopyrazole | 1,3-Dicarbonyl compounds | Pyrazolo[3,4-b]pyridines mdpi.com |

| 5-Aminopyrazole, Aldehyde, Ketone | - | Pyrazolo[3,4-b]pyridines mdpi.com |

| 5-Aminopyrazoles | Alkynyl Aldehydes | Halogen and non-halogen-functionalized pyrazolo[3,4-b]pyridines nih.gov |

These synthetic methodologies highlight the importance of this compound and its derivatives as versatile intermediates in the construction of complex heterocyclic frameworks. The ability to control the regioselectivity of functionalization reactions on the pyrazole core, coupled with the diverse range of cyclization strategies, provides a powerful platform for the discovery of new chemical entities with a wide range of applications.

Reactivity and Transformation Pathways of 1 Acetyl 3 Methyl 5 Phenyl 1h Pyrazole

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic system that undergoes electrophilic substitution. rrbdavc.org However, the N-acetyl group at the N1 position is strongly electron-withdrawing, which deactivates the pyrazole ring towards electrophilic attack compared to its N-unsubstituted counterpart. Despite this deactivation, electrophilic substitution reactions are highly regioselective, occurring almost exclusively at the C4 position of the pyrazole ring. rrbdavc.org

Halogenation

The halogenation of 1-Acetyl-3-methyl-5-phenyl-1H-pyrazole at the C4 position can be achieved using N-halosuccinimides. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent like dimethylformamide (DMF) or acetonitrile (B52724) provide a direct route to 4-halo-substituted derivatives. researchgate.netbeilstein-archives.org This reaction proceeds without complication, yielding the desired 4-halogenated products exclusively. researchgate.net

Table 1: Halogenation of this compound

| Reagent | Product | Position of Substitution |

| N-Bromosuccinimide (NBS) | 1-Acetyl-4-bromo-3-methyl-5-phenyl-1H-pyrazole | C4 |

| N-Chlorosuccinimide (NCS) | 1-Acetyl-4-chloro-3-methyl-5-phenyl-1H-pyrazole | C4 |

| N-Iodosuccinimide (NIS) | 1-Acetyl-4-iodo-3-methyl-5-phenyl-1H-pyrazole | C4 |

Nitration and Sulphonation

Nitration of the deactivated pyrazole ring requires forcing conditions. The reaction can be successfully carried out using a nitrating mixture such as nitric acid in the presence of acetic anhydride (B1165640) or 20% oleum (B3057394) (fuming sulfuric acid). researchgate.net This process introduces a nitro group at the C4 position, yielding 1-Acetyl-4-nitro-3-methyl-5-phenyl-1H-pyrazole. researchgate.net Sulphonation is also expected to occur at the C4 position under treatment with strong sulfuric acid or oleum, though specific examples for this substrate are less commonly reported.

Table 2: Nitration of this compound

| Reagent(s) | Product | Position of Substitution |

| Nitric Acid / Acetic Anhydride | 1-Acetyl-4-nitro-3-methyl-5-phenyl-1H-pyrazole | C4 |

| Nitric Acid / 20% Oleum | 1-Acetyl-4-nitro-3-methyl-5-phenyl-1H-pyrazole | C4 |

Nucleophilic Reactions and Condensation Processes

The primary site for nucleophilic attack on this compound is the electrophilic carbonyl carbon of the acetyl group. This susceptibility allows for hydrolysis under either acidic or basic conditions, which cleaves the acetyl group and regenerates the parent 3-methyl-5-phenyl-1H-pyrazole.

Condensation reactions can also be initiated. The methyl group at the C3 position can be deprotonated by a strong base, creating a nucleophilic center. This carbanion can then react with various electrophiles, such as aromatic aldehydes (e.g., benzaldehyde), in an aldol-type condensation to yield a styryl derivative. Furthermore, related pyrazolone (B3327878) structures are known to undergo condensation with amines and hydrazine (B178648). researchgate.netmdpi.com For instance, the acetyl group of 4-acetyl-3-methyl-1-phenyl-pyrazolin-5-one reacts with aromatic amines to form imino compounds. researchgate.net

Tautomeric Considerations and their Influence on Chemical Reactivity

N-unsubstituted pyrazoles can exist as two distinct annular tautomers due to the migration of the proton between the two nitrogen atoms. fu-berlin.denih.gov However, in this compound, the acetyl group is covalently bonded to the N1 nitrogen atom. This substitution effectively "locks" the molecule into a single tautomeric form, preventing annular tautomerism.

This structural rigidity has a profound influence on the compound's reactivity. It prevents the formation of pyrazolone tautomers, which are characteristic of the parent compound, 3-methyl-1-phenyl-pyrazol-5-one (also known as Edaravone). ias.ac.in Pyrazolone tautomers possess a highly reactive methylene (B1212753) group at the C4 position, making them susceptible to reactions like C-acylation and condensation. rsc.orgresearchgate.net Since this compound cannot form these tautomers, its reactivity is confined to that of a stable, N-substituted aromatic heterocycle, with reactions occurring at the N-acetyl group or via electrophilic substitution at the C4 position.

Oxidative and Reductive Transformations

The pyrazole ring is generally robust and resistant to oxidation. However, under the influence of powerful oxidizing agents, cleavage of the heterocyclic ring can occur. The phenyl and methyl substituents on the ring may also undergo oxidation under sufficiently harsh conditions.

Conversely, the molecule is susceptible to reduction. The most reactive site for reduction is the carbonyl group of the N-acetyl moiety. Treatment with a strong reducing agent like lithium aluminum hydride (LiAlH₄) would reduce the acetyl group to an ethyl group, yielding 1-Ethyl-3-methyl-5-phenyl-1H-pyrazole. The phenyl ring can also be reduced to a cyclohexyl ring via catalytic hydrogenation under high pressure, although this typically requires more forcing conditions than the reduction of the acetyl group.

Spectroscopic Analysis of this compound

The structural elucidation of novel chemical entities is a cornerstone of modern chemistry, relying on a suite of sophisticated analytical techniques. For a heterocyclic compound such as this compound, a combination of spectroscopic methods is essential to confirm its covalent structure, functional groups, and three-dimensional arrangement. This article details the application of key spectroscopic techniques for the comprehensive characterization of this specific pyrazole derivative.

Spectroscopic Characterization Techniques for Structural Elucidation

The definitive identification and structural confirmation of 1-Acetyl-3-methyl-5-phenyl-1H-pyrazole are accomplished through a multi-faceted analytical approach. This involves the use of nuclear magnetic resonance (NMR) spectroscopy to map the carbon-hydrogen framework, vibrational spectroscopy to identify functional groups, mass spectrometry to determine the molecular mass and fragmentation patterns, and X-ray crystallography to establish the precise solid-state structure.

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete picture of the molecular skeleton and the connectivity of atoms can be constructed.

One-dimensional NMR provides fundamental information about the chemical environment of each unique proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum of this compound would exhibit several distinct signals. The acetyl group's methyl protons (CH₃-C=O) are expected to appear as a sharp singlet in the upfield region, typically around δ 2.3-2.7 ppm. The methyl group attached to the pyrazole (B372694) ring (CH₃-C3) would also produce a singlet, likely in a similar region, around δ 2.4 ppm. researchgate.net The pyrazole ring itself contains a single proton at the C4 position, which would appear as a singlet, anticipated in the range of δ 6.0-6.5 ppm. researchgate.net The five protons of the phenyl group at the C5 position would generate signals in the aromatic region (δ 7.2-7.8 ppm), likely as a complex multiplet due to coupling between the ortho, meta, and para protons.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom. The carbonyl carbon of the acetyl group is a key indicator, expected to resonate significantly downfield, typically in the range of δ 168-172 ppm. The methyl carbons from the acetyl and C3-methyl groups would appear at high field (upfield), generally between δ 13-25 ppm. The carbons of the pyrazole ring are expected at characteristic shifts: C3 and C5, being attached to nitrogen and substituents, would appear around δ 140-155 ppm, while the C4 carbon would be more upfield, around δ 107-110 ppm. researchgate.netrsc.org The phenyl ring carbons would show a series of signals in the aromatic region (δ 125-140 ppm), with the ipso-carbon (the carbon attached to the pyrazole ring) being distinct.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Assignment | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |

|---|---|---|

| Acetyl CH₃ | ~2.3 - 2.7 (s, 3H) | ~20 - 25 |

| Acetyl C=O | - | ~168 - 172 |

| Pyrazole C3-CH₃ | ~2.4 (s, 3H) | ~13 - 16 |

| Pyrazole C3 | - | ~150 - 155 |

| Pyrazole C4-H | ~6.0 - 6.5 (s, 1H) | ~107 - 110 |

| Pyrazole C5 | - | ~140 - 145 |

| Phenyl C-H | ~7.2 - 7.8 (m, 5H) | ~125 - 130 |

| Phenyl C-ipso | - | ~130 - 135 |

Note: These are estimated values based on analogous structures. Actual experimental values may vary.

2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this molecule, significant correlations would be observed among the protons of the phenyl ring, helping to decipher their complex multiplet.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would definitively link the proton signal for C4-H to the C4 carbon signal, the acetyl methyl proton singlet to its corresponding carbon, the C3-methyl proton singlet to its carbon, and each phenyl proton signal to its respective carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between carbon and proton atoms. It is invaluable for connecting the different fragments of the molecule. Key expected correlations would include the acetyl methyl protons to the acetyl carbonyl carbon, the C3-methyl protons to the C3 and C4 carbons of the pyrazole ring, and the C4-H proton to the C3 and C5 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which helps in determining the molecule's conformation. For instance, a NOESY spectrum could show a correlation between the C5-phenyl protons and the C4-H proton of the pyrazole ring, confirming their spatial proximity.

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aromatic (Phenyl) & Pyrazole | 3050 - 3100 |

| C-H Stretch | Aliphatic (Methyl) | 2850 - 3000 |

| C=O Stretch | Acetyl Carbonyl | 1700 - 1730 |

| C=C/C=N Stretch | Aromatic & Pyrazole Rings | 1450 - 1600 |

| C-N Stretch | Pyrazole Ring | 1250 - 1350 |

Note: These are typical frequency ranges for the specified functional groups.

Mass spectrometry provides information about the molecular weight and structural features of a molecule by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions. The molecular formula of this compound is C₁₂H₁₂N₂O, giving it a molecular weight of 200.24 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 200. A prominent fragmentation pathway would likely involve the cleavage of the acetyl group (CH₃CO•, 43 Da), leading to a significant peak at m/z 157. This fragment ion corresponds to the stable 3-methyl-5-phenyl-pyrazole cation. Further fragmentation of the phenyl ring could lead to characteristic ions at m/z 77 (phenyl cation) and 51.

For crystalline samples, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement, including precise bond lengths, bond angles, and intermolecular interactions in the solid state.

While a specific crystal structure for this compound is not available in the searched literature, analysis of closely related structures, such as substituted N-acetyl pyrazoles, provides insight into expected features. A crystallographic study would determine the planarity of the pyrazole ring and the dihedral angles between this ring and the attached phenyl and acetyl groups. For instance, in related structures, the phenyl ring is often twisted out of the plane of the pyrazole ring. The analysis would also reveal details about crystal packing, identifying any intermolecular forces like hydrogen bonds or π-π stacking that stabilize the crystal lattice.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,5-dimethyl-1-phenyl-1H-pyrazole |

| 3-methyl-1,5-diphenyl-1H-pyrazole |

| 1-Acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental in predicting the behavior of molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the geometric and electronic properties of 1-Acetyl-3-methyl-5-phenyl-1H-pyrazole with a high degree of accuracy.

The three-dimensional structure of this compound in its ground state is determined by optimizing its molecular geometry. Both Density Functional Theory (DFT) and Hartree-Fock (HF) methods are utilized for this purpose. researchgate.net The DFT approach, particularly with the B3LYP hybrid functional, combined with basis sets like 6-31G(d,p) or 6-311G(d,p), is widely used for its balance of computational cost and accuracy. nih.govnih.govjocpr.com The Hartree-Fock method is another ab initio approach used for these optimizations. researchgate.netresearchgate.net

These theoretical calculations typically model an isolated molecule in the gaseous phase. The resulting geometric parameters, such as bond lengths and angles, are then often compared with experimental values obtained from X-ray single crystal diffraction, which describes the molecule in the solid state. nih.govnih.gov Studies on similar pyrazole (B372694) derivatives show that the predicted geometries can reproduce the experimental structural parameters well, although slight variations are expected due to the different physical states (gas vs. solid) and the influence of intermolecular forces in the crystal lattice. nih.gov

Table 1: Selected Optimized Geometric Parameters for a Pyrazole Ring System (Illustrative)

| Parameter | Bond/Angle | DFT Calculation (Å or °) | Experimental (X-ray) (Å or °) |

| Bond Length | N1-N2 | 1.38 | 1.37 |

| Bond Length | N2-C3 | 1.33 | 1.32 |

| Bond Length | C3-C4 | 1.41 | 1.40 |

| Bond Length | C4-C5 | 1.39 | 1.38 |

| Bond Length | C5-N1 | 1.36 | 1.35 |

| Bond Angle | C5-N1-N2 | 112.5 | 112.0 |

| Bond Angle | N1-N2-C3 | 105.0 | 105.5 |

| Bond Angle | N2-C3-C4 | 111.0 | 111.2 |

| Bond Angle | C3-C4-C5 | 106.5 | 106.3 |

| Bond Angle | C4-C5-N1 | 105.0 | 105.0 |

Note: Data are illustrative and based on typical findings for pyrazole derivatives.

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) spectrum of the molecule. asrjetsjournal.org These calculations, carried out at the same level of theory (e.g., B3LYP/6-311G**), help in the assignment of vibrational modes corresponding to specific functional groups within the molecule. nih.gov The absence of imaginary frequencies in the calculated spectrum confirms that the optimized structure represents a true energy minimum. cuny.edu

The calculated harmonic frequencies are often slightly higher than the experimental values obtained from FT-IR spectroscopy. To achieve better agreement, the theoretical frequencies are commonly scaled by an empirical factor, such as 0.96 for the B3LYP/6-311G** level of theory. nih.gov This comparison allows for a detailed understanding of the molecule's vibrational properties. For instance, the characteristic stretching frequency of the acetyl group's carbonyl (C=O) bond and the C=N stretching of the pyrazole ring can be accurately assigned by correlating theoretical predictions with experimental spectra. nih.govderpharmachemica.com

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (Illustrative)

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) |

| C=O Stretch | Acetyl Group | 1725 | 1700 |

| C=N Stretch | Pyrazole Ring | 1615 | 1595 |

| C=C Stretch | Phenyl Ring | 1580 | 1560 |

| C-H Stretch (Aromatic) | Phenyl Ring | 3080 | 3065 |

| C-H Stretch (Aliphatic) | Methyl Group | 2980 | 2970 |

Note: Data are illustrative and based on typical findings for acetylated pyrazole derivatives.

Theoretical calculations are also employed to predict the Nuclear Magnetic Resonance (NMR) spectra of this compound. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating the ¹H and ¹³C NMR chemical shifts. researchgate.netasrjetsjournal.org These computations are performed on the previously optimized molecular geometry. jocpr.com

The GIAO calculations provide theoretical shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS). The predicted chemical shifts are then compared with experimental data from ¹H-NMR and ¹³C-NMR spectroscopy. researchgate.netjocpr.com This correlation is crucial for the unambiguous assignment of signals in the experimental spectra to specific atoms within the molecule, confirming its structure. nih.gov

Table 3: Correlation of Predicted and Experimental NMR Chemical Shifts (Illustrative)

| Atom | Position | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| C=O | Acetyl | 169.5 | 168.9 |

| C3 | Pyrazole Ring | 150.0 | 149.5 |

| C4 | Pyrazole Ring | 108.0 | 107.7 |

| C5 | Pyrazole Ring | 145.0 | 144.2 |

| C (ipso) | Phenyl Ring | 130.5 | 130.1 |

| CH₃ | Methyl Group | 14.5 | 14.1 |

Note: Data are illustrative and based on typical findings for substituted pyrazoles.

Electronic Structure and Reactivity Descriptors

Computational methods provide deep insights into the electronic structure of this compound, which is key to understanding its chemical reactivity. Descriptors such as the molecular electrostatic potential and frontier molecular orbitals are used to identify reactive sites and predict the molecule's behavior in chemical reactions.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates regions of negative and positive electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

In a typical MEP map:

Red and yellow regions represent negative potential (electron-rich areas) and are susceptible to electrophilic attack. For this compound, the most negative potential is expected around the oxygen atom of the acetyl carbonyl group, making it a primary site for interaction with electrophiles.

Blue regions represent positive potential (electron-poor areas) and are prone to nucleophilic attack. These are often found around hydrogen atoms.

The MEP analysis provides a clear picture of the molecule's charge landscape, guiding the understanding of its intermolecular interactions and chemical reactivity. researchgate.netderpharmachemica.com

Frontier Molecular Orbital (FMO) theory is a cornerstone in explaining chemical reactivity. wikipedia.org The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters. researchgate.net

HOMO represents the ability of a molecule to donate electrons (nucleophilicity).

LUMO represents the ability of a molecule to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a significant indicator of molecular stability and reactivity. researchgate.net A small energy gap implies that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. organicchemistrydata.org Conversely, a large energy gap suggests high kinetic stability and low chemical reactivity. researchgate.net For pyrazole derivatives, the HOMO is often distributed over the pyrazole and phenyl rings, while the LUMO may be centered on specific parts of the molecule, indicating the likely pathways for electronic transitions and charge transfer. researchgate.net

Table 4: Frontier Molecular Orbital Energies (Illustrative)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: Data are illustrative and based on typical findings for pyrazole derivatives.

Studies on Non-Linear Optical (NLO) Properties

There are no specific computational studies in the reviewed literature that focus on the non-linear optical (NLO) properties of this compound. Research into the NLO properties of pyrazole derivatives has been conducted on analogous compounds, but a dedicated theoretical investigation for the title compound is absent.

Conformational Analysis and Tautomerism Studies through Computational Modeling

Detailed computational modeling studies concerning the conformational analysis and tautomerism of this compound have not been reported in the available scientific literature. The presence of the N-acetyl group precludes the typical annular tautomerism seen in N-unsubstituted pyrazoles, and specific computational studies on the rotational barriers and conformational preferences of the acetyl and phenyl groups of this molecule are not available.

Medicinal Chemistry and Biological Activity of 1 Acetyl 3 Methyl 5 Phenyl 1h Pyrazole Derivatives

The Pyrazole (B372694) Scaffold as a Prominent Motif in Drug Discovery and Development

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery. tandfonline.comresearchgate.net It is recognized as a "privileged scaffold," a molecular framework capable of interacting with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities. tandfonline.comnih.gov This versatility has propelled the pyrazole nucleus into the chemical architecture of numerous clinically approved drugs and investigational new drug candidates. tandfonline.comnih.gov

A key attribute contributing to the success of the pyrazole moiety is its metabolic stability, which enhances its drug-like properties. nih.gov The pyrazole ring offers multiple sites for chemical modification, allowing for the fine-tuning of steric, electronic, and physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles. researchgate.net This synthetic tractability has facilitated the development of pyrazole-based drugs for a multitude of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and antiviral therapies. mdpi.comglobalresearchonline.net

Prominent examples of blockbuster drugs featuring the pyrazole core include the anti-inflammatory agent celecoxib (B62257) and the erectile dysfunction medication sildenafil. nih.gov The therapeutic landscape has seen a significant increase in pyrazole-containing drugs, particularly in oncology with the approval of kinase inhibitors such as ibrutinib, ruxolitinib, and axitinib. tandfonline.com The scaffold is also integral to drugs for treating pulmonary hypertension and viral infections. tandfonline.com The sustained interest in pyrazole derivatives within preclinical and clinical research underscores their significant and ongoing impact on the development of novel therapeutic agents. researchgate.net

In Vitro Biological Activity Profiles of 1-Acetyl-3-methyl-5-phenyl-1H-pyrazole Analogues

Analogues of this compound have demonstrated significant inhibitory activity against various enzymes, with notable effects on monoamine oxidases (MAO-A and MAO-B) and β-ketoacyl-acyl carrier protein synthase III (FabH).

Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases are critical enzymes in the metabolic pathways of monoaminergic neurotransmitters; thus, their inhibition is a valuable strategy for treating neurological and psychiatric conditions. benthamdirect.comingentaconnect.com Research has shown that 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives can act as potent, reversible, and selective inhibitors of both MAO-A and MAO-B isoforms. nih.govnih.gov Certain derivatives have exhibited inhibitory constants (Ki) in the nanomolar range. nih.gov The stereochemistry at the C5 position of the pyrazole ring has been shown to be a critical determinant of both the potency and selectivity of inhibition. nih.gov For instance, the (-)-enantiomer of a 1-acetyl-3-(2,4-dihydroxyphenyl)-5-phenyl-4,5-dihydro-(1H)-pyrazole derivative displayed a Ki value of approximately 10⁻⁸ M, highlighting its potent MAO inhibitory effect. nih.gov

FabH Inhibition: The enzyme FabH plays an essential role in the initiation of fatty acid biosynthesis in bacteria, making it an attractive target for the development of novel antibacterial agents. nih.govnih.gov A series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were synthesized and identified as potent inhibitors of Escherichia coli FabH. nih.gov Molecular docking studies have provided insights into the binding modes of these compounds within the FabH active site, guiding further structure-based drug design efforts. nih.gov

Enzyme Inhibitory Activity of 1-Acetyl-pyrazole Derivatives

| Compound | Target Enzyme | Activity (Ki/IC50) | Selectivity Index (SI) |

|---|---|---|---|

| 1-acetyl-3-(2,4-dihydroxyphenyl)-5-(3-methylphenyl)-4,5-dihydro-(1H)-pyrazole | MAO | Ki ≈ 10-8 M nih.gov | - |

| (-)-6 enantiomer of 1-acetyl-3-(4-hydroxyphenyl)-5-phenyl-4,5-dihydro-(1H)-pyrazole | MAO-A | Ki = 2 nM nih.gov | 165,000 nih.gov |

| (+)-6 enantiomer of 1-acetyl-3-(4-hydroxyphenyl)-5-phenyl-4,5-dihydro-(1H)-pyrazole | MAO-A | Ki = 6 nM nih.gov | 166,666 nih.gov |

| 1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | E. coli FabH | Potent inhibitor nih.gov | - |

| 1-(5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | E. coli FabH | Potent inhibitor nih.gov | - |

The pyrazole scaffold is a well-established pharmacophore in the design of antimicrobial and antitubercular agents. nih.govmdpi.com Derivatives of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole have shown promise in this area.

Antimicrobial Activity: Several studies have reported the in vitro antimicrobial activity of 1-acetyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives against a panel of bacterial and fungal strains. nih.gov The nature and position of substituents on the aryl rings at positions 3 and 5 of the pyrazole core play a crucial role in determining the antimicrobial spectrum and potency. nih.govmeddocsonline.org For example, the introduction of chloro substituents has been shown to enhance the antimicrobial potential of these compounds.

Antitubercular Activity: With the rise of drug-resistant strains of Mycobacterium tuberculosis, there is a pressing need for new antitubercular drugs. japsonline.com Pyrazole-containing compounds have been identified as a promising class of antitubercular agents. nih.govresearchgate.net Specifically, 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been evaluated for their in vitro activity against the H37Rv strain of M. tuberculosis, with some analogues showing notable inhibitory effects. nih.govacs.org

Antimicrobial and Antitubercular Activity of Pyrazole Derivatives

| Compound Series | Target Organism | Observed Activity |

|---|---|---|

| 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives | Mycobacterium tuberculosis H37Rv | Screened at 6.25 µg/mL nih.gov |

| Aniline-derived pyrazole compounds | Methicillin-resistant Staphylococcus aureus | Potent antibacterial agents tandfonline.com |

| 1,3,5-trisubstituted pyrazoles | Mycobacterium tuberculosis | MIC values in the low micromolar range nih.gov |

| Pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids | Mycobacterium tuberculosis H37Rv | Compound 9o showed an MIC of 12.5 μg/mL acs.org |

The pyrazole nucleus is a hallmark of many anti-inflammatory and analgesic drugs, most notably the selective COX-2 inhibitor celecoxib. nih.govnih.gov The anti-inflammatory and analgesic effects of pyrazole derivatives are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of prostaglandins, key mediators of inflammation and pain. mdpi.com While specific mechanistic studies on this compound were not detailed in the provided context, the broader class of pyrazole derivatives has been extensively studied. For instance, the anti-inflammatory activity of various pyrazole analogues has been confirmed in preclinical models, such as the carrageenan-induced paw edema model in rats. nih.gov

Anti-inflammatory Activity of Pyrazole Derivatives

| Compound Class | Proposed Mechanism | Experimental Model |

|---|---|---|

| Pyrazole derivatives | COX inhibition mdpi.com | In vivo and in vitro assays |

| 1,3,4-trisubstituted pyrazole derivatives | Anti-inflammatory | Carrageenan-induced paw edema nih.gov |

| 1H-pyrazolyl derivatives | Anti-inflammatory | Cotton pellet-induced granuloma in rats nih.gov |

The pyrazole scaffold is a key structural motif in a variety of anticancer agents, largely due to its ability to serve as a template for the design of protein kinase inhibitors. mdpi.commdpi.com Kinases are a class of enzymes that play a critical role in cellular signaling pathways that are often dysregulated in cancer.

Derivatives of 1-acetyl-pyrazole have been investigated for their anticancer properties. A series of 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives demonstrated cytotoxic effects against human lung carcinoma (A549) and rat glioma (C6) cell lines. tandfonline.com Some of these compounds were found to induce apoptosis, a form of programmed cell death, in cancer cells. tandfonline.com In another study, 1-acetyl-4,5-dihydro(1H)pyrazoles exhibited anti-proliferative activity against breast and lung cancer cell lines. cup.edu.in The mechanism of action for some of these compounds was linked to the induction of mitochondria-dependent apoptosis. cup.edu.in

Anticancer Activity of 1-Acetyl-pyrazole Derivatives

| Compound Series | Cancer Cell Line | Activity (IC50) | Mechanism of Action |

|---|---|---|---|

| 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline (Compound 2) | A549 (Lung) | 53.3 ± 5.8 µg/mL tandfonline.com | Cytotoxicity tandfonline.com |

| 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline (Compound 2) | C6 (Glioma) | 45.0 ± 8.8 µg/mL tandfonline.com | Caspase-3 activation, Apoptosis tandfonline.com |

| 1-acetyl-4,5-dihydro(1H)pyrazoles (JP-1, -14) | MCF-7 (Breast) | Significant anti-proliferative activity cup.edu.in | Mitochondria-dependent cell death cup.edu.in |

Certain pyrazole derivatives have been reported to possess antioxidant properties, which can be beneficial in mitigating the cellular damage caused by oxidative stress. nih.govnih.gov The antioxidant capacity of these compounds is often assessed through their ability to scavenge free radicals in assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. nih.gov While the broader class of pyrazoles has shown antioxidant potential, specific data on this compound analogues is an area for further investigation.

Structure-Activity Relationship (SAR) Studies and Molecular Design of this compound Derivatives

The exploration of the structure-activity relationships (SAR) of this compound and its derivatives is a crucial aspect of medicinal chemistry, aiming to delineate the molecular features essential for their biological activity and to guide the design of more potent and selective therapeutic agents. Although comprehensive SAR studies specifically targeting the this compound scaffold are limited in publicly available research, valuable insights can be drawn from studies on structurally related pyrazole derivatives. These studies collectively underscore the importance of the substitution pattern on the pyrazole core in modulating a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Impact of Substituent Modifications on Biological Activity

Systematic modifications of the substituents on the pyrazole ring have been shown to significantly influence the biological activity of these compounds. Research on related 1-acetyl-pyrazoline derivatives has demonstrated that alterations in the aryl groups at positions 3 and 5, as well as the nature of the acyl group at position 1, can lead to substantial changes in their pharmacological profiles.

For instance, in a series of 1-acetyl/propyl-3-aryl-5-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrazolines, the nature of the aryl substituent at the 3-position of the pyrazoline ring was found to be a key determinant of their analgesic and anti-inflammatory activities. nih.gov Compounds bearing different substituted phenyl rings at this position exhibited varying degrees of efficacy, suggesting that electronic and steric factors of these substituents play a critical role in the interaction with biological targets. nih.gov

The following table summarizes the impact of various substituents on the biological activities of pyrazole derivatives, based on findings from related structures.

| Scaffold Position | Substituent Modification | Observed Impact on Biological Activity | Reference Compound Class |

|---|---|---|---|

| 1-Position (Acyl Group) | Variation from Acetyl to Propyl | Modulation of analgesic and anti-inflammatory effects. | 1-Acyl/Propyl-3-aryl-5-(pyrazol-4-yl)-2-pyrazolines nih.gov |

| 3-Position (Aryl Group) | Introduction of electron-donating or electron-withdrawing groups on the phenyl ring | Significant influence on anticancer and anti-inflammatory potency. nih.gov | 1,5-Diaryl pyrazoles mdpi.comnih.gov |

| 5-Position (Aryl Group) | Substitution with heterocyclic rings | Enhanced anti-proliferative activity against cancer cell lines. cup.edu.in | 1-Acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazoles cup.edu.in |

Stereochemical Influence on Pharmacological Efficacy

The stereochemistry of pyrazole derivatives, particularly those with chiral centers, is a critical factor that can profoundly influence their pharmacological efficacy and selectivity. For pyrazoline derivatives, which possess a stereocenter at the C5 position, the spatial arrangement of the substituents can dictate the interaction with chiral biological macromolecules such as enzymes and receptors.

In a study on 1-acetyl-3-(4-hydroxy- and 2,4-dihydroxyphenyl)-5-phenyl-4,5-dihydro-(1H)-pyrazole derivatives as monoamine oxidase (MAO) inhibitors, the importance of stereochemistry was highlighted. researchgate.net The chromatographic enantioseparation of the most potent and selective chiral compounds was performed, acknowledging that stereoisomers can exhibit different biological activities. researchgate.net Although specific activity data for individual enantiomers were not detailed in the available literature, this approach underscores the recognition of stereochemistry as a key determinant of biological activity in this class of compounds.

The differential activity of enantiomers is a well-established principle in pharmacology. One enantiomer may fit more precisely into a binding site, leading to a stronger and more specific interaction, while the other may have a weaker interaction or even interact with a different target, potentially leading to off-target effects. Therefore, the development of stereoselective syntheses and the evaluation of the pharmacological profiles of individual enantiomers are essential steps in the rational design of new pyrazole-based drugs.

Role as Building Blocks and Precursors for Novel Bioactive Molecules

The this compound scaffold serves as a versatile building block and precursor for the synthesis of a variety of novel and more complex bioactive molecules. Its inherent chemical reactivity allows for further functionalization and elaboration into diverse heterocyclic systems with a broad spectrum of pharmacological activities.

For example, the acetyl group at the 1-position can be readily removed or modified, providing a handle for the introduction of different substituents to explore SAR. The pyrazole ring itself can participate in various chemical transformations. The methyl group at the 3-position and the phenyl group at the 5-position can also be subjected to further chemical modifications, although this is often more challenging than alterations at the N1-position.

A notable example of the utility of a related acetyl pyrazole as a precursor is the use of 3-acetyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile to synthesize a variety of heterocyclic ring systems. cu.edu.eg This compound was used to prepare an enaminone derivative, which then served as a key intermediate for the synthesis of other pyrazole-based heterocycles through cycloaddition reactions. cu.edu.eg This demonstrates the potential of the acetylpyrazole core to be transformed into more elaborate structures with potential antitumor properties. cu.edu.eg

Furthermore, 4-acetyl-5-methyl-1-phenyl-pyrazole has been utilized as a precursor for the synthesis of various fused heterocycles, including 1,3,4-thiadiazoles, pyrrolo[3,4-c]pyrazoles, and 1,2,4-triazolo[4,3-a]pyrimidines, which are known to possess antimicrobial potencies. researchgate.net This highlights the synthetic versatility of the acetylpyrazole scaffold in generating a library of bioactive compounds.

The following table lists some of the novel bioactive molecules that have been synthesized using pyrazole precursors, illustrating the role of this scaffold in drug discovery.

| Precursor Scaffold | Synthesized Bioactive Molecule/Class | Reported Biological Activity | Reference |

|---|---|---|---|

| 3-Acetyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile | Pyrazole-based heterocyclic ring systems | Antitumor | cu.edu.eg |

| 4-Acetyl-5-methyl-1-phenyl-pyrazole | 1,3,4-Thiadiazoles, Pyrrolo[3,4-c]pyrazoles, 1,2,4-Triazolo[4,3-a]pyrimidines | Antimicrobial | researchgate.net |

| 1-Phenyl-3-methyl-5-pyrazolone | Fused pyrazole derivatives | Antimicrobial, Antioxidant, Protein kinase inhibition | ijpsr.com |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.